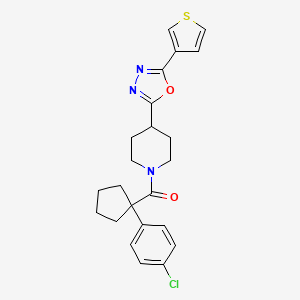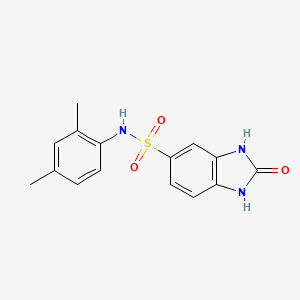
3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule that contains several functional groups . It has a molecular formula of C19H17FN2O3S and a molecular weight of 372.41.
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is likely part of the piperidine-1-carbonyl group in the molecule. The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .Applications De Recherche Scientifique
Anticancer Activity
Research on pyrano[3,2-c]chromene derivatives, including structures similar to the compound , has demonstrated significant in vitro anticancer activity. These compounds, synthesized through condensation reactions and assessed against various cancer cell lines, exhibited potent antitumor activity by inducing cell cycle arrest and apoptosis. The structure-activity relationship (SAR) studies underline the influence of hydrophilicity of substituents on their antitumor efficacy (El-Agrody et al., 2020). Similarly, novel sulfones with biologically active moieties, synthesized starting from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone, showcased in vitro anticancer properties against breast cancer cell lines, emphasizing the potential therapeutic applications of sulfone-based compounds (Bashandy et al., 2011).
Material Science Applications
The compound and its derivatives also find applications in material science, such as in the synthesis of proton exchange membranes (PEMs) for fuel cells. A study on comb-shaped poly(arylene ether sulfone)s, employing sulfonated 4-fluorobenzophenone, a related compound, demonstrated these polymers' suitability as PEM materials due to their high proton conductivity and thermal stability, indicating their potential in enhancing fuel cell performance (Kim et al., 2008).
Antimicrobial and Antiviral Activities
Research on chromene derivatives has shown that these compounds possess antimicrobial and antiviral activities. For instance, novel bis(4H-chromene-3-carbonitrile) derivatives demonstrated anti-influenza H5N1 virus activities, highlighting the potential of chromene-based compounds in developing new antiviral agents (Abdella et al., 2017).
Synthesis and Chemical Properties
The synthesis and application of derivatives involving fluorophenylsulfonyl groups have been extensively studied to understand their reactivity and potential uses in various chemical syntheses. For example, the synthesis and evaluation of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor highlight the versatility of fluorophenylsulfonyl-based protecting groups in carbohydrate chemistry (Spjut et al., 2010).
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “3-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one” would require appropriate safety precautions. It’s important to note that this product is not intended for human or veterinary use, but for research use only.
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO5S/c22-15-5-7-16(8-6-15)29(26,27)17-9-11-23(12-10-17)20(24)18-13-14-3-1-2-4-19(14)28-21(18)25/h1-8,13,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXLYQXDFULSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2673385.png)

![3-[methyl(phenylsulfonyl)amino]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2673388.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2673389.png)
![2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2673390.png)


![5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673397.png)
![2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2673398.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide](/img/structure/B2673402.png)
![N-cyclopentyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2673403.png)
